molecular formula C17H12FN3O B2693203 3-(3-Fluoro-phenyl)-3-hydroxy-2-(1-methyl-1H-benzoimidazol-2-yl)-acrylonitrile CAS No. 476283-42-8

3-(3-Fluoro-phenyl)-3-hydroxy-2-(1-methyl-1H-benzoimidazol-2-yl)-acrylonitrile

Cat. No. B2693203
CAS RN: 476283-42-8
M. Wt: 293.301
InChI Key: DJKJNGPWVBOLCC-GHRIWEEISA-N
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Description

3-(3-Fluoro-phenyl)-3-hydroxy-2-(1-methyl-1H-benzoimidazol-2-yl)-acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a synthetic compound that belongs to the class of acrylonitriles, which are widely used in the pharmaceutical industry.

Scientific Research Applications

  • Antitumor Evaluation and DNA Interaction : Benzimidazole derivatives related to 2,3-acrylonitriles, including compounds similar to the one , have shown pronounced antiproliferative activity on tumor cell lines. Their molecular structures suggest an ability to intercalate into double-stranded DNA, which may partially explain their antitumor activity. Notably, these compounds exhibit significant interaction with ct-DNA (Hranjec et al., 2010).

  • Synthesis and In Vitro Cytotoxic Potency : Research on acrylonitriles substituted with benzimidazoles demonstrates their potential cytotoxic potency on various human cancer cell lines. These compounds show a delayed cell death effect, characterized by giant cells with multilobed nuclei, and their biological activity could be linked to apoptosis (Sa̧czewski et al., 2004).

  • Histone Deacetylases Inhibition : Benzimidazole and imidazole inhibitors, similar to the compound , have been found to be nanomolar inhibitors of human histone deacetylases. These compounds demonstrate efficacy in human tumor xenograft models, suggesting their potential in cancer treatment research (Bressi et al., 2010).

  • Anticorrosion Performance : A study on the anticorrosion performance of a similar compound for copper in acidic conditions shows that these molecules can inhibit corrosion through adsorption, interacting electronically with metal surfaces. This application is particularly relevant in the field of materials science (Tigori et al., 2022).

  • Chemosensors for Metal Ions : Benzimidazole derivatives have been evaluated as potential chemosensors for different cations. Their ability to interact with metal ions could make them useful in chemical sensing applications (Hranjec et al., 2012).

properties

IUPAC Name

(Z)-3-(3-fluorophenyl)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O/c1-21-15-8-3-2-7-14(15)20-17(21)13(10-19)16(22)11-5-4-6-12(18)9-11/h2-9,22H,1H3/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKSBMGLPBGJBF-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=C(C3=CC(=CC=C3)F)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/C(=C(/C3=CC(=CC=C3)F)\O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101327179
Record name (Z)-3-(3-fluorophenyl)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202573
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

476283-42-8
Record name (Z)-3-(3-fluorophenyl)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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